molecular formula C12H15NO3S B13375176 Methyl 1-(2-thienylcarbonyl)-3-piperidinecarboxylate

Methyl 1-(2-thienylcarbonyl)-3-piperidinecarboxylate

Cat. No.: B13375176
M. Wt: 253.32 g/mol
InChI Key: BCDVIJCREKSIGI-UHFFFAOYSA-N
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Description

Methyl 1-(2-thienylcarbonyl)-3-piperidinecarboxylate is an organic compound that features a piperidine ring substituted with a thienylcarbonyl group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-thienylcarbonyl)-3-piperidinecarboxylate typically involves the reaction of 2-thiophenecarboxylic acid with piperidine and methanol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-thienylcarbonyl)-3-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl 1-(2-thienylcarbonyl)-3-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-(2-thienylcarbonyl)-3-piperidinecarboxylate involves its interaction with specific molecular targets. The thienylcarbonyl group can interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl [5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl]carbamate: A compound with similar structural features but different biological activities.

    Oncodazole: Another compound with a thienylcarbonyl group, known for its tubulin-binding properties.

Uniqueness

Methyl 1-(2-thienylcarbonyl)-3-piperidinecarboxylate is unique due to its combination of a piperidine ring and a thienylcarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

methyl 1-(thiophene-2-carbonyl)piperidine-3-carboxylate

InChI

InChI=1S/C12H15NO3S/c1-16-12(15)9-4-2-6-13(8-9)11(14)10-5-3-7-17-10/h3,5,7,9H,2,4,6,8H2,1H3

InChI Key

BCDVIJCREKSIGI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN(C1)C(=O)C2=CC=CS2

Origin of Product

United States

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